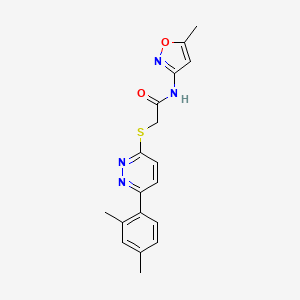![molecular formula C18H15N3O3S2 B2658652 2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 500198-53-8](/img/structure/B2658652.png)
2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C18H15N3O3S2 and a molecular weight of 385.461.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, benzothiazole derivatives, which this compound is a part of, can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc2.Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole moiety and a thiazolo[4,5-g][1,3]benzothiazole moiety3. These moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes3.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved data. However, it’s worth noting that the presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazol moieties could influence the molecule’s properties and interactions with biological targets3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available data. However, it’s known that the properties of a compound can be influenced by its molecular structure5.Scientific Research Applications
Synthesis and Biological Activity
Anticancer Agents : Research on N-substituted benzamide derivatives, such as those containing thiazole and thiadiazole scaffolds, indicates promising anticancer activity. For instance, a study on Schiff's bases containing a thiadiazole scaffold coupled with benzamide groups showed significant in vitro anticancer activity against several human cancer cell lines, suggesting the potential of these compounds in cancer therapy (Tiwari et al., 2017).
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, indicating potential applications in materials science and engineering. For example, certain benzothiazole derivatives demonstrated superior corrosion inhibition efficiency for carbon steel in acidic environments (Hu et al., 2016).
Antimicrobial Activity : Synthesis of novel compounds with benzothiazole components has shown antimicrobial potential. A study involving the synthesis of sulphonamide benzothiazole derivatives demonstrated promising antimicrobial activity, suggesting their use in developing new antimicrobial agents (Jagtap et al., 2010).
Synthesis Techniques : Innovative methods for synthesizing benzothiazoles and thiazolopyridines have been developed, such as a metal- and reagent-free method utilizing TEMPO-catalyzed electrolytic C–H thiolation, which could be relevant for synthesizing similar compounds (Qian et al., 2017).
Safety And Hazards
Future Directions
While specific future directions for this compound are not mentioned in the available data, the potential biological activities of benzothiazole derivatives suggest that further research could be conducted to explore its potential uses in various fields4.
Please note that this analysis is based on the available data and may not cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.
properties
IUPAC Name |
2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-9-19-10-7-8-11-16(15(10)25-9)26-18(20-11)21-17(22)14-12(23-2)5-4-6-13(14)24-3/h4-8H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINFLHVBYZFCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2658574.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2658575.png)
![1-(2,3-dimethylphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2658577.png)

![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2658581.png)

![5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2658583.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2658587.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2658590.png)
![1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2658591.png)